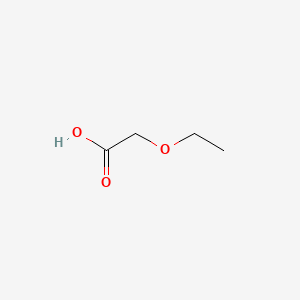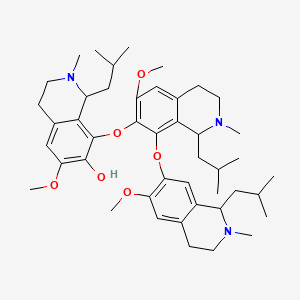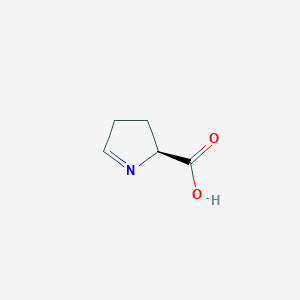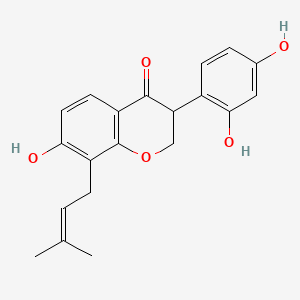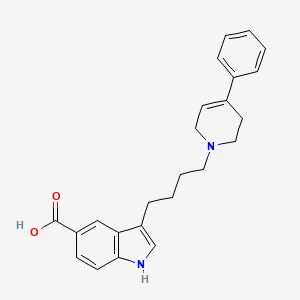
Carmoxirole
Übersicht
Beschreibung
Carmoxirole ist ein selektiver Dopamin-D2-Rezeptoragonist. Es handelt sich um eine Indolcarbonsäure, die an Position 3 einen zusätzlichen 4-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl-Substituenten trägt . This compound wurde hauptsächlich auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, insbesondere bei der Behandlung von Herzinsuffizienz und Bluthochdruck, untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die pharmazeutischen Standards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Chemie: Carmoxirole wird als Modellverbindung in Studien verwendet, die Dopaminrezeptoragonisten und ihre Wechselwirkungen mit anderen Molekülen betreffen.
Biologie: Die Forschung an this compound hat Einblicke in die Rolle von Dopaminrezeptoren bei verschiedenen physiologischen Prozessen geliefert.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Bindung an Dopamin-D2-Rezeptoren. Diese Bindung moduliert die Freisetzung von Neurotransmittern wie Noradrenalin und beeinflusst die sympathische Aktivierung. Die Aktivierung von Dopamin-D2-Rezeptoren führt zu verschiedenen physiologischen Effekten, darunter die Reduktion der Vorlast und Nachlast im Herz-Kreislauf-System . Die molekularen Zielstrukturen und Signalwege, die am Wirkmechanismus von this compound beteiligt sind, umfassen Dopaminrezeptoren und das Renin-Angiotensin-System .
Wirkmechanismus
- Role : Activation of D2Rs modulates neurotransmitter release, particularly noradrenaline, and influences sympathetic activation .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Carmoxirole plays a significant role in biochemical reactions by interacting primarily with dopamine D2 receptors. It displays high affinity for these receptors while showing negligible binding to dopamine D1 receptors . In vitro studies have demonstrated that this compound inhibits field-stimulated noradrenaline release from rabbit ear arteries at nanomolar concentrations . This inhibition can be completely blocked by (−)sulpiride, indicating the specificity of this compound’s action on dopamine D2 receptors . Additionally, this compound exhibits a marked affinity for 5-HT1A receptors, although its affinity for α1- and α2-adrenoceptors is low .
Cellular Effects
This compound influences various cellular processes, particularly in the context of heart failure. It modulates sympathetic activation, leading to reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide levels . These changes result in decreased systemic vascular resistance and improved cardiac pump function . In laboratory settings, this compound has been shown to reduce mean arterial pressure and pulmonary wedge pressure, enhancing overall cardiac performance .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with dopamine D2 receptors. By binding to these receptors, this compound modulates neurotransmitter release and sympathetic activation . This interaction leads to a reduction in pre-load and afterload, ultimately improving cardiac function . Additionally, this compound’s partial agonistic activity at dopamine D2 receptors and its slight antagonistic actions at α2-adrenoceptors contribute to its complex pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with sustained reductions in neurohormonal levels and improvements in hemodynamic parameters
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces circulating norepinephrine, vasopressin, and atrial natriuretic peptide levels . Higher doses lead to more pronounced reductions in systemic vascular resistance and heart rate, accompanied by improvements in cardiac pump function . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate neurotransmitter release and sympathetic activation. It interacts with enzymes and cofactors that regulate dopamine and norepinephrine levels . By influencing these metabolic pathways, this compound alters metabolic flux and metabolite levels, contributing to its therapeutic effects in heart failure and hypertension .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The precise transport mechanisms and distribution patterns of this compound require further elucidation.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of carmoxirole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen
Carmoxirole durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen können je nach dem gewünschten Produkt und der spezifischen durchgeführten Reaktion variieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Apomorphin: Ein weiterer Dopaminrezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.
Bromocriptin: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und anderer Erkrankungen eingesetzt wird.
Cabergolin: Ein Dopaminrezeptoragonist, der zur Behandlung von Hyperprolaktinämie und anderen Störungen eingesetzt wird.
Einzigartigkeit von Carmoxirole
This compound ist einzigartig in seiner selektiven Wirkung auf periphere Dopamin-D2-Rezeptoren, was es von anderen Dopaminagonisten unterscheidet, die möglicherweise Wirkungen auf das zentrale Nervensystem haben. Diese Selektivität macht this compound besonders wertvoll bei der Behandlung von Herz-Kreislauf-Erkrankungen, da es die sympathische Aktivierung ohne nennenswerte Beteiligung des zentralen Nervensystems moduliert .
Eigenschaften
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSOIHMEOKEZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043892 | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98323-83-2 | |
| Record name | Carmoxirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoxirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOXIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []
ANone: Research suggests that this compound exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.
ANone: In vitro and ex vivo studies demonstrate that this compound inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that this compound may possess antithrombotic properties.
ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that this compound inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.
ANone: this compound is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []
ANone: The plasma half-life of this compound is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.
ANone: Studies in normal volunteers found no significant effect of this compound on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []
ANone: Studies in both animals and humans have yielded conflicting results regarding this compound's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.
ANone: Yes, preliminary research suggests that this compound may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []
ANone: this compound, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

